μ-Opioid Receptor Binding Affinity: Direct Comparison with Methylnaltrexone and Naloxone
Alvimopan demonstrates substantially higher binding affinity for the human μ-opioid receptor compared to methylnaltrexone and naloxone. In direct competitive binding assays, alvimopan exhibited a pKi of 9.6 (Ki ≈ 0.25 nM), while methylnaltrexone had a pKi of 8.0 (Ki ≈ 10 nM) [1]. The Ki values indicate that alvimopan binds with approximately 40-fold higher affinity than methylnaltrexone. Compared to naloxone (Ki = 3.7 nM) [2], alvimopan's affinity (Ki = 0.4 nM) [3] is approximately 9-fold greater. This enhanced binding affinity may contribute to alvimopan's potent peripheral antagonism at clinically achievable doses.
| Evidence Dimension | μ-Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM (or 0.25 nM in some assays); pKi = 9.6 |
| Comparator Or Baseline | Methylnaltrexone: Ki = 28 nM; pKi = 8.0; Naloxone: Ki = 3.7 nM |
| Quantified Difference | Alvimopan affinity ≈ 70-fold higher than methylnaltrexone (Ki 0.4 vs 28 nM); ≈ 9-fold higher than naloxone (Ki 0.4 vs 3.7 nM) |
| Conditions | Competitive displacement of [³H]diprenorphine from cloned human μ-opioid receptors expressed in CHO cell membranes |
Why This Matters
Higher receptor affinity may translate to potent target engagement at lower systemic concentrations, a key consideration for peripheral restriction.
- [1] Beattie DT, et al. The in vitro pharmacology of the peripherally restricted opioid receptor antagonists, alvimopan, ADL 08-0011 and methylnaltrexone. Naunyn Schmiedebergs Arch Pharmacol. 2007 Mar;375(3):205-20. View Source
- [2] Clinisciences. Naloxone HCl product datasheet: Ki values for μ, κ, δ opioid receptors. View Source
- [3] FDA. ENTEREG® (alvimopan) capsule prescribing information. 2018. View Source
